molecular formula C15H11Cl2N3O2 B2849536 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea CAS No. 1170440-32-0

1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea

Cat. No. B2849536
CAS RN: 1170440-32-0
M. Wt: 336.17
InChI Key: DAGCGJHXIVLWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea, also known as SU6656, is a small molecule inhibitor that targets Src-family kinases. Src-family kinases are a group of non-receptor tyrosine kinases that play a crucial role in cell signaling pathways. SU6656 has been widely used in scientific research to investigate the role of Src-family kinases in various biological processes.

Mechanism of Action

1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea is a potent inhibitor of Src-family kinases, which are involved in the phosphorylation of various proteins and play a crucial role in cell signaling pathways. 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea binds to the ATP-binding site of Src-family kinases and inhibits their activity. This leads to the inhibition of downstream signaling pathways that are activated by Src-family kinases.
Biochemical and Physiological Effects:
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has been shown to inhibit the proliferation of various cancer cell lines such as breast cancer, prostate cancer, and leukemia. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of Src-family kinases. 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has been used to study the role of Src-family kinases in inflammation and cardiovascular diseases. It has been shown to inhibit the production of inflammatory cytokines and reduce the severity of myocardial infarction in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea is its potency and specificity towards Src-family kinases. It has been shown to inhibit the activity of Src-family kinases at low concentrations, making it a valuable tool for studying the role of Src-family kinases in various biological processes. However, one of the limitations of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea in scientific research. One direction is the investigation of the role of Src-family kinases in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the development of new inhibitors that are more potent and specific towards Src-family kinases. 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has also been used in combination with other inhibitors to investigate the synergistic effects of inhibiting multiple signaling pathways.

Synthesis Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea involves the reaction of 3,4-dichloroaniline with 2-oxoindoline-5-carboxylic acid to form 3,4-dichloro-N-(2-oxo-1,2-dihydroindol-5-yl)benzamide. This compound is then reacted with N,N-dimethylformamide dimethyl acetal and urea to obtain 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has been extensively used in scientific research to investigate the role of Src-family kinases in various biological processes such as cell proliferation, differentiation, migration, and apoptosis. It has also been used to study the role of Src-family kinases in cancer, inflammation, and cardiovascular diseases. 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has been shown to inhibit the activity of Src-family kinases in a dose-dependent manner and has been used as a tool to investigate the downstream signaling pathways of Src-family kinases.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O2/c16-11-3-1-10(7-12(11)17)19-15(22)18-9-2-4-13-8(5-9)6-14(21)20-13/h1-5,7H,6H2,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGCGJHXIVLWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea

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